molecular formula C14H28N2O2 B13171845 tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate CAS No. 838847-24-8

tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate

Cat. No.: B13171845
CAS No.: 838847-24-8
M. Wt: 256.38 g/mol
InChI Key: YUIWCXFWWYDZRY-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to a secondary amine. The compound features a 3-aminopropyl chain and a cyclohexyl substituent on the nitrogen atom. The Boc group enhances stability during synthetic procedures, while the cyclohexyl moiety may influence steric and electronic effects, impacting reactivity and solubility .

Properties

CAS No.

838847-24-8

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-7-10-15)12-8-5-4-6-9-12/h12H,4-11,15H2,1-3H3

InChI Key

YUIWCXFWWYDZRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamate donor, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate. Key differences in substituents, reactivity, and applications are highlighted:

tert-Butyl N-Cyclohexylcarbamate (N-BOC-Cyclohexylamine)

  • Structure: Lacks the 3-aminopropyl chain.
  • Properties : Simpler structure with lower molecular weight (MW: ~215 g/mol vs. ~283 g/mol for the target compound).
  • Applications: Primarily used as an intermediate in peptide synthesis. The absence of the aminopropyl group limits its utility in metal coordination or polymer modification .
  • Hazards : Classified as harmful upon inhalation or skin contact, similar to the target compound .

N-{3-[4-(3-Aminopropyl)piperazinopropyl]tert-butylcarbamate}-3-acetyl Betulinamide

  • Structure : Incorporates a piperazinylpropyl group and betulinamide backbone.
  • Synthesis : Reacted with oxalyl chloride and triethylamine, indicating higher reactivity due to the piperazine ring .
  • Applications : Designed for drug delivery or bioactive conjugates. The piperazine moiety enhances solubility in aqueous media compared to the cyclohexyl group .

trans-1,4-Diaminocyclohexane-Modified Resins

  • Structure : Cyclohexyl diamine groups on polymer resins.
  • Properties: Demonstrated high Ag(I) sorption capacity (130.7 mg/g) due to cyclohexane’s steric and electronic effects, outperforming analogues with pyrrolidinone or pipecoline groups .
  • Implications: Suggests this compound could exhibit similar metal-binding behavior if incorporated into polymeric matrices .

tert-Butyl N-(3-aminopropyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate

  • Structure : Features a cyclopropyl-pyrrolidine substituent.
  • Properties : Increased steric hindrance from the cyclopropyl group reduces reaction kinetics but improves thermal stability. Purity: 95% (vs. typical carbamate purities of 90–99%) .
  • Applications : Likely used in constrained peptide design, where rigidity is critical .

tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate

  • Structure: Contains cyano and hydroxyl groups on the propyl chain.
  • Reactivity: The electron-withdrawing cyano group increases susceptibility to hydrolysis, contrasting with the nucleophilic 3-aminopropyl group in the target compound .
  • Applications: Potential precursor for heterocycle synthesis via nitrile chemistry .

tert-Butyl N-(3-amino-3-thioxopropyl)carbamate

  • Structure : Includes a thioxo group adjacent to the amine.
  • Reactivity : Thioxo group increases acidity (pKa ~8–9, inferred), enabling unique thiol-like reactivity in crosslinking or redox applications .

Research Implications

  • Synthetic Utility: The 3-aminopropyl group in the target compound enhances nucleophilicity for alkylation or acylation reactions, while the cyclohexyl group provides steric protection .
  • Stability: Compared to analogues with electron-withdrawing groups (e.g., cyano), the target compound’s stability under basic conditions makes it suitable for prolonged synthetic workflows .

Biological Activity

tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C_{13}H_{24}N_{2}O_{2}
  • Molecular Weight : 240.35 g/mol

The presence of the tert-butyl group is significant in medicinal chemistry, often influencing the compound's lipophilicity and metabolic stability, which can affect its bioactivity and pharmacokinetics .

Research indicates that compounds similar to this compound may act as antagonists or modulators of various biological pathways. For instance, studies have shown that related carbamate derivatives can inhibit cell migration and invasion by blocking specific protein interactions, such as those involving the Grb2 SH2 domain .

Antimicrobial Activity

A study evaluated the antibacterial properties of various carbamate derivatives, revealing that compounds with similar structures exhibited significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating potential therapeutic applications in treating bacterial infections .

Anthelmintic Properties

In addition to antibacterial effects, some carbamate derivatives have shown promise in anthelmintic activity. Research demonstrated that certain compounds could effectively paralyze and kill earthworms in laboratory settings, suggesting potential use in veterinary medicine or agriculture .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. In vitro studies have indicated low toxicity profiles while demonstrating effective activity against targeted biological pathways.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition
AnthelminticParalysis and mortality in earthworms
Cell Migration InhibitionIC50 = 14 nM against PC3M cells

Table 2: Comparative MIC Values of Carbamate Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Compound A (similar structure)16Staphylococcus aureus
Compound B (similar structure)32Bacillus subtilis
This compoundTBDTBD

Case Study 1: Antimicrobial Efficacy

In a controlled study, various carbamate derivatives were tested against common pathogens. The study highlighted that this compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anthelmintic Activity Assessment

An investigation into the anthelmintic properties of related compounds revealed that certain structural modifications enhanced efficacy. The study concluded that modifications similar to those in this compound could lead to improved anthelmintic agents.

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